molecular formula C19H21NO2S B4740059 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide

3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide

Cat. No. B4740059
M. Wt: 327.4 g/mol
InChI Key: VJHVICVGMWCHSL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide, also known as MTMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTMEA is a member of the acrylamide family of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide exerts its effects through the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression. 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate various signaling pathways in cells.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has several advantages as a chemical compound for lab experiments. It is stable and can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other chemical compounds used in scientific research. However, 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cellular processes. Another area of research is the development of new applications for 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide, such as its use as a molecular probe for the detection of specific biomolecules in cells and tissues. Additionally, further studies are needed to investigate the potential toxicity of 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide and its effects on human health.

Scientific Research Applications

3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has also been studied for its potential use as a molecular probe for the detection of specific biomolecules in cells and tissues.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-15-7-10-17(11-8-15)23-14-13-20-19(21)12-9-16-5-3-4-6-18(16)22-2/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHVICVGMWCHSL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.